

# Validating GPR103 Target Engagement In Vivo: A Comparative Guide

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Compound of Interest					
Compound Name:	CP-866087				
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A Note on the Compound of Interest: Initial searches for "CP-866087" identified it as a muopioid receptor antagonist. However, to provide a comprehensive guide on in vivo target engagement validation with available data, this document will focus on a well-characterized class of GPR103 antagonists, the pyrrolo[2,3-c]pyridines. This allows for a detailed exploration of target engagement validation in the context of a relevant G-protein coupled receptor (GPCR) target.

#### **Introduction to GPR103 and its Antagonism**

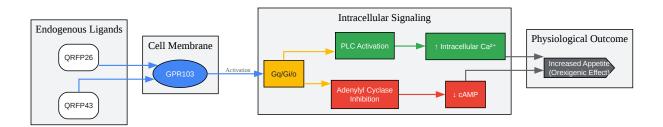
The G-protein coupled receptor 103 (GPR103), also known as the pyroglutamylated RF-amide peptide receptor (QRFPR), and its endogenous ligands, QRFP26 and QRFP43, play a significant role in regulating appetite and energy homeostasis.[1][2][3] Activation of GPR103 has been shown to have orexigenic effects, meaning it stimulates food intake.[1][4] This makes GPR103 an attractive target for the development of antagonists aimed at managing feeding behaviors and obesity.[1][4]

One promising class of GPR103 antagonists are the pyrrolo[2,3-c]pyridines. These small molecules have been designed to mimic the C-terminal Arg-Phe motif of the endogenous agonist QRFP26 and have demonstrated anorexigenic (appetite-suppressing) activity in preclinical in vivo models.[1][4][5]

#### **GPR103 Signaling Pathway**



The binding of the endogenous ligands QRFP26 or QRFP43 to GPR103 initiates a signaling cascade. GPR103 is coupled to Gi/o and Gq proteins.[3] Activation of these pathways leads to the mobilization of intracellular calcium and a decrease in cyclic AMP (cAMP) production.[3] In the hypothalamus, this signaling ultimately stimulates the activity of NPY neurons, which in turn inhibit POMC neurons, leading to an increase in appetite.[6]



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Caption: GPR103 Signaling Pathway.

## In Vivo Validation of Pyrrolo[2,3-c]pyridine GPR103 Antagonists

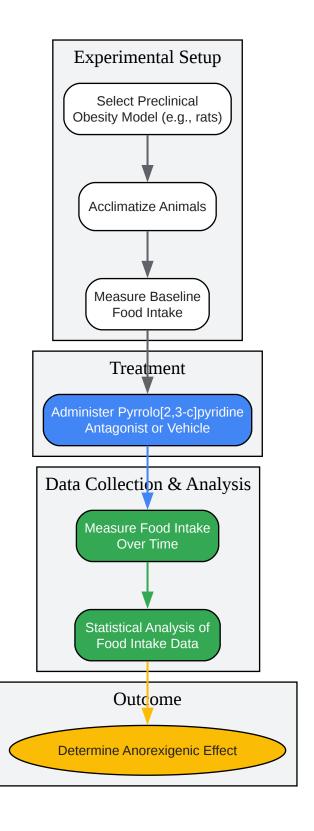
The primary method used to validate the in vivo target engagement of the pyrrolo[2,3-c]pyridine GPR103 antagonists was through the measurement of a downstream functional outcome: food intake in a preclinical obesity model.[1][5]

## Experimental Protocol: Anorexigenic Effect in a Preclinical Model

A common approach to assess the anorexigenic effect of a compound is to measure food intake in rodents.

Workflow for In Vivo Functional Readout





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Caption: Workflow for In Vivo Functional Readout.



While this method provides strong evidence of in vivo efficacy and implies target engagement, it is an indirect measure. Other factors could potentially contribute to the observed reduction in food intake.

### Direct In Vivo Target Engagement Validation Methods

To more directly confirm that a compound is binding to its intended target in a living organism, several biophysical and imaging techniques can be employed. Below are two widely used methods for GPCRs.

#### **Cellular Thermal Shift Assay (CETSA)**

CETSA is a powerful method for assessing target engagement in cells and tissues.[7][8] The principle is that when a ligand binds to its target protein, it stabilizes the protein, leading to an increase in its melting temperature (the temperature at which it denatures).[7][8] This thermal shift can be quantified to confirm target engagement. In vivo CETSA involves treating an animal with the compound, followed by tissue collection and analysis.[9]

General Experimental Protocol for In Vivo CETSA

- Dosing: Administer the test compound or vehicle to a cohort of animals.
- Tissue Collection: At a specified time point, euthanize the animals and collect the target tissues (e.g., hypothalamus).
- Homogenization and Aliquoting: Homogenize the tissues and distribute the lysates into PCR tubes.
- Heat Treatment: Heat the aliquots at a range of temperatures for a fixed duration using a thermal cycler.
- Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the denatured, aggregated proteins.
- Protein Quantification: Collect the supernatant containing the soluble proteins and quantify
  the amount of the target protein using methods like Western blotting or mass spectrometry.



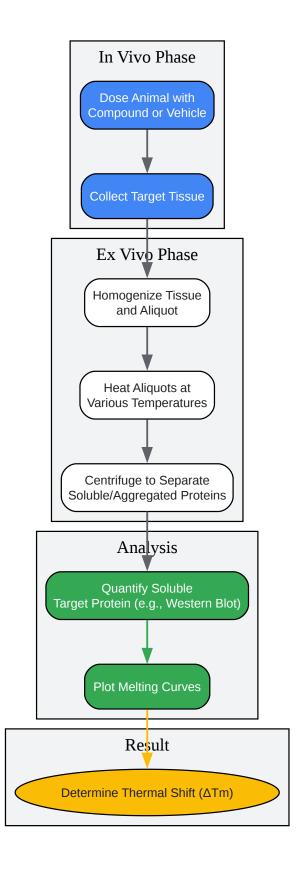




 Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve for the compound-treated group compared to the vehicle group indicates target engagement.

Workflow for In Vivo CETSA





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Caption: Workflow for In Vivo CETSA.



#### **Positron Emission Tomography (PET)**

PET is a non-invasive imaging technique that allows for the visualization and quantification of a drug's interaction with its target in the living brain.[10][11] This is achieved by administering a radiolabeled ligand (a "tracer") that binds to the target of interest.[10] To assess target engagement of a non-radiolabeled drug, a competition study is performed. The animal is first treated with the drug, and then the radiotracer is administered. The drug will compete with the radiotracer for binding to the target, and a reduction in the PET signal compared to a baseline scan indicates target occupancy by the drug.[12]

General Experimental Protocol for In Vivo PET Target Occupancy Study

- Radiotracer Development: A specific and high-affinity PET radiotracer for the target (e.g., GPR103) must be developed and validated.
- Baseline Scan: Anesthetize the animal and perform a baseline PET scan after administering the radiotracer to determine the baseline receptor availability.
- Drug Administration: Administer the non-radiolabeled test compound.
- Post-Dose Scan: After a suitable time for the drug to distribute, perform a second PET scan with the radiotracer.
- Image Analysis: Reconstruct the PET images and quantify the radiotracer uptake in the target brain regions for both scans.
- Calculate Occupancy: The percentage of target occupancy by the drug can be calculated from the reduction in the radiotracer binding potential between the baseline and post-dose scans.

### Comparison of In Vivo Target Engagement Methods



Method	Principle	Advantages	Disadvantages	Typical Readout
Functional Readout (e.g., Food Intake)	Measures a downstream physiological or behavioral effect of target modulation.	- Directly assesses in vivo efficacy Can be implemented without specialized equipment for direct binding measurement.	- Indirect measure of target engagement Can be influenced by off- target effects or other physiological factors.	Change in food consumption (grams), body weight, or other relevant behavioral/physi ological parameter.
In Vivo Cellular Thermal Shift Assay (CETSA)	Ligand binding stabilizes the target protein against thermal denaturation.[7] [8]	<ul> <li>Direct measure of target binding in native tissues.</li> <li>Does not require a labeled compound.</li> </ul>	- Requires target-specific antibodies or mass spectrometry for detection Is an ex vivo measurement after in vivo dosing Not all proteins show a measurable thermal shift.	Change in melting temperature (ΔTm).



Positron Emission Tomography (PET)	Competitive displacement of a radiolabeled ligand by the unlabeled drug. [10][11]	- Non-invasive, allowing for longitudinal studies in the same animal Provides spatial information on target distribution and engagement Highly quantitative.	- Requires the development of a specific radiotracer Involves radioactivity and specialized imaging equipment.	Percentage of target receptor occupancy.
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#### **Alternative Compound for Comparison: BIBP3226**

BIBP3226 is a potent and selective non-peptide antagonist for the Neuropeptide Y receptor Y1 (NPY1R), another GPCR involved in appetite regulation.[13][14] It was the first non-peptide antagonist developed for the Y1 receptor and has been extensively used to study its physiological roles.[13] In vivo studies with BIBP3226 have demonstrated its ability to block the effects of NPY, such as its influence on blood pressure.[14][15] While direct target engagement validation using methods like CETSA or PET for BIBP3226 may not be as widely published as for some other compounds, its in vivo pharmacological characterization provides a good example of how functional readouts are used to infer target engagement for GPCR antagonists.[16][17]

## Quantitative Data Summary for Pyrrolo[2,3-c]pyridine GPR103 Antagonists

The following table summarizes representative data for the pyrrolo[2,3-c]pyridine class of GPR103 antagonists, adapted from the literature.[5]



Compound	GPR103 Antagonism (IC50, μM)	In Vitro Permeability (Caco-2, 10 <sup>-6</sup> cm/s)	In Vivo Effect
9a	0.032	>10	Anorexigenic effect demonstrated in a preclinical model.[1][5]
9c	0.018	>10	Anorexigenic effect demonstrated in a preclinical model.[1][5]
9e	0.027	>10	Anorexigenic effect demonstrated in a preclinical model.[1][5]
25e	0.007	>10	Anorexigenic effect demonstrated in a preclinical model.[1][5]

Note: The specific details of the in vivo anorexigenic effect (e.g., percentage reduction in food intake, dose) are often presented in graphical form in the source publications.

#### Conclusion

Validating in vivo target engagement is a critical step in drug development. For GPR103 antagonists like the pyrrolo[2,3-c]pyridines, initial validation often comes from functional readouts such as the measurement of food intake. While highly informative, these indirect methods are ideally complemented by direct target engagement studies. Techniques like in vivo CETSA and PET imaging offer more direct and quantitative evidence that a compound is binding to its intended target in a living system. The choice of method depends on various factors, including the availability of specific tools like antibodies or radiotracers, and the specific questions being addressed in the drug discovery program.

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